2-Piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Synonyms

Canonical SMILES

Biomarker for CYP2E1 activity:

Studies in mice suggest 2-piperidone can act as a potential biomarker for CYP2E1 activity, an enzyme involved in metabolizing various substances including drugs, toxins, and even some endogenous compounds . This research demonstrates a genotype-dependent distribution of 2-piperidone in mice, with mice lacking the CYP2E1 gene showing significantly lower levels of the compound compared to wild-type mice. Further investigations are needed to assess its applicability as a non-invasive biomarker in humans, considering factors like genetic variations, physiological state, and dietary influence.

Potential treatment for Alzheimer's disease:

Research explored the potential of 2-piperidone derivatives as multipotent agents for treating Alzheimer's disease (AD) . Studies showed these derivatives effectively inhibited the aggregation of beta-amyloid (Aβ) peptides, a key hallmark of AD, and exhibited anti-inflammatory properties in cell models. Additionally, molecular modeling suggested good binding potential and predicted physicochemical properties, making them promising candidates for further development.

Other potential applications:

While less explored, research suggests 2-piperidone might have potential in other areas:

- Antiasthmatic activity: Studies in animal models indicate 2-piperidone possesses bronchodilator properties, potentially offering benefits in managing asthma .

- L-glutamate gamma-semialdehyde dehydrogenase (L-GSDH) inhibitor: 2-piperidone has been identified as a potential inhibitor of L-GSDH, an enzyme involved in the glutamate pathway . However, further research is needed to explore its potential therapeutic applications.

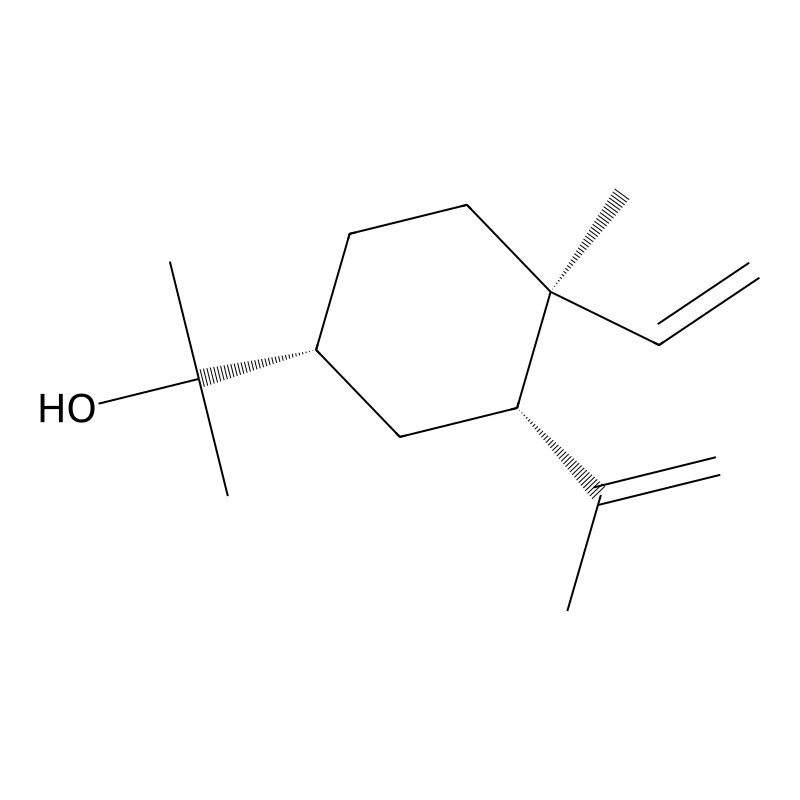

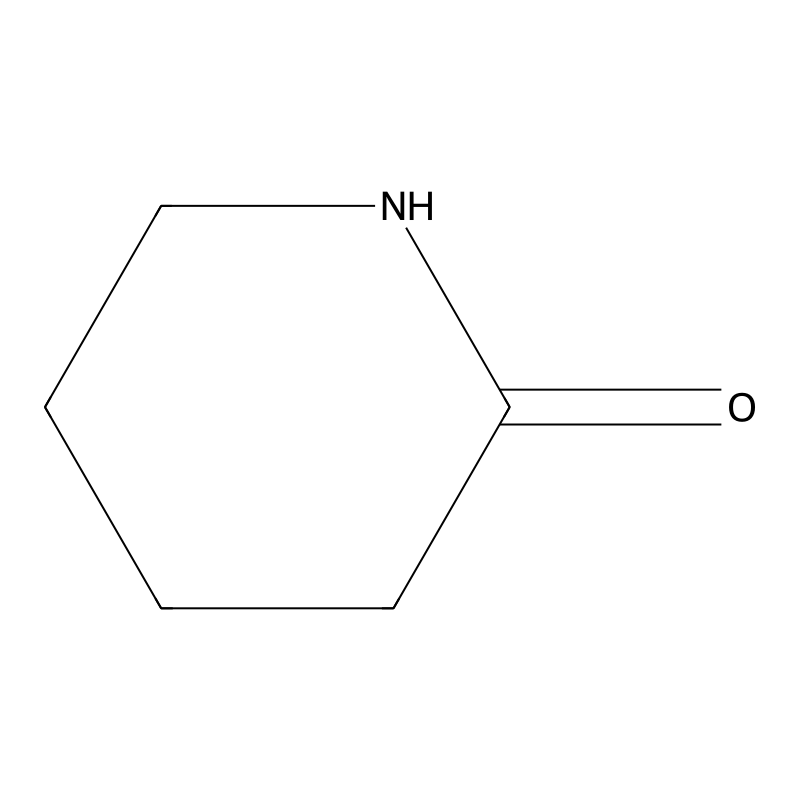

2-Piperidone, also known as δ-valerolactam, is an organic compound with the chemical formula . It belongs to the class of lactams, which are cyclic amides formed from amino acids. This compound appears as a colorless solid and is notable for its role as a monomer in the production of nylon 5, a type of polyamide. The structure of 2-piperidone consists of a piperidine ring with a carbonyl group at the second position, which contributes to its unique chemical properties and reactivity .

- Dehydrogenation: 2-Piperidone can be synthesized through the dehydrogenation of 5-amino-1-pentanol using rhodium or ruthenium catalysts .

- Beckmann Rearrangement: This reaction involves converting oximes into amides and can be utilized for synthesizing 2-piperidone from corresponding precursors .

- Photocatalytic Reactions: Recent studies have demonstrated the use of organophotocatalysts to synthesize 2-piperidinones from alkenes and inorganic ammonium salts via a [1 + 2 + 3] reaction pathway, achieving high yields .

2-Piperidone exhibits significant biological activity, particularly as a metabolite associated with cytochrome P450 enzymes. It has been identified as a biomarker for CYP2E1 activity, which is involved in the metabolism of various xenobiotics and drugs. Elevated levels of 2-piperidone in biological samples may indicate altered metabolic pathways, especially in conditions involving oxidative stress . Furthermore, its structural characteristics allow it to interact with various biological targets, making it a compound of interest in pharmacology.

Several methods have been developed for synthesizing 2-piperidone:

- Dehydrogenation of 5-Amino-1-Pentanol: Utilizing metal catalysts such as rhodium or ruthenium.

- Beckmann Rearrangement: Involving N-hydroxyl-cyclopentyl imine and tosyl chloride in an alkaline medium to yield 2-piperidone efficiently .

- Organophotocatalytic Methods: A recent metal-free approach allows for rapid synthesis using alkenes and inorganic salts under visible light irradiation, producing diverse substitution patterns .

2-Piperidone serves multiple purposes across various industries:

- Pharmaceuticals: It acts as an intermediate in the synthesis of numerous drugs and bioactive compounds.

- Polymer Chemistry: As a monomer for nylon 5, it plays a crucial role in producing synthetic fibers and plastics.

- Fine Chemicals: Utilized in the preparation of various chemical intermediates and specialty chemicals .

Studies have indicated that 2-piperidone interacts with cytochrome P450 enzymes, particularly CYP2E1. This interaction can influence drug metabolism and toxicological responses in biological systems. The compound's accumulation or depletion can serve as an indicator of metabolic changes, thereby providing insights into biochemical pathways affected by environmental exposures or therapeutic interventions .

Several compounds share structural similarities with 2-piperidone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylpiperidin-2-one | Lactam | Methyl substitution at nitrogen enhances solubility. |

| 3-Piperidinone | Lactam | Different position of carbonyl group affects reactivity. |

| 4-Piperidinone | Lactam | Exhibits different pharmacological properties due to ring substitution. |

| N-Ethylpiperidin-2-one | Lactam | Ethyl group increases lipophilicity, affecting bioavailability. |

Each of these compounds possesses unique characteristics that differentiate them from 2-piperidone, influencing their reactivity and applications in chemical synthesis and biological activity.

Physical Description

XLogP3

Boiling Point

LogP

-0.46

Melting Point

39.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

675-20-7